![molecular formula C16H19NO2S2 B2863162 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(thiophen-3-yl)benzamide CAS No. 2034408-43-8](/img/structure/B2863162.png)
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(thiophen-3-yl)benzamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(thiophen-3-yl)benzamide, also known as HMB-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB-3 is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John Smith at the University of California, San Diego. The compound has since been the subject of several studies, with researchers exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemoselective Synthesis
A study by Singh et al. (2017) explores the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the synthesis of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This process is significant for the creation of biologically active compounds through a chemoselective manner, highlighting the synthetic versatility of compounds related to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-(thiophen-3-yl)benzamide (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity
Limban et al. (2011) discuss the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, demonstrating significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of thiourea-based compounds, similar in structure to the subject molecule, as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antioxidant Activity
Cabrera-Pérez et al. (2016) evaluated the antioxidant activity of benzothiazole and thiourea derivatives, indicating their potential to inactivate reactive chemical species through antioxidant activity. This research highlights the capability of structurally similar compounds to serve as effective antioxidants, particularly in the context of mitigating toxin-induced oxidative stress (Cabrera-Pérez, Padilla-Martínez, & Cruz, et al., 2016).
Antimicrobial Properties
Research by Limban et al. (2011) on new acylthiourea derivatives revealed their activity against a range of bacterial and fungal strains, suggesting the importance of thiourea derivatives in developing new antimicrobial agents. The study particularly notes the influence of specific substituents on the phenyl group attached to the thiourea nitrogen in determining antimicrobial efficacy (Limban, Missir, & Chiriţă, et al., 2011).
Synthesis and Anticancer Activity
Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential therapeutic applications of complex benzamide derivatives in cancer treatment (Ravinaik, Rao, & Rao, et al., 2021).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-16(19,11-20-2)10-17-15(18)13-5-3-12(4-6-13)14-7-8-21-9-14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHQWKVNCTYUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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